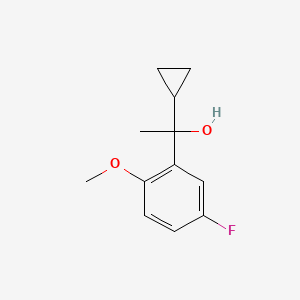

1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol

Description

1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol (CAS: 535926-31-9 ) is a cyclopropyl-substituted ethanol derivative featuring a 5-fluoro-2-methoxyphenyl group. The compound’s structure combines a cyclopropane ring (a strained three-membered carbon system) with a substituted aromatic ring, where the fluorine atom at the para-position and methoxy group at the ortho-position introduce distinct electronic and steric effects. Such structural motifs are common in bioactive molecules, particularly agrochemicals and pharmaceuticals, due to their stability and ability to modulate intermolecular interactions .

Synthetic routes for analogous compounds often involve reacting cyclopropyl aryl ketones with organometallic reagents (e.g., vinylmagnesium bromide) to form allylic alcohols, followed by reduction or functionalization .

Properties

IUPAC Name |

1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIBOEDSJRFFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=C(C=CC(=C2)F)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-methoxybenzaldehyde with cyclopropylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters, purification processes, and waste management to ensure efficiency and environmental compliance.

Chemical Reactions Analysis

Cyclopropanation via Diazoacetate

A common approach involves cyclopropanation using ethyl diazoacetate in the presence of a copper catalyst (e.g., Cu(acac)₂). This method is exemplified in the synthesis of fluorinated cyclopropane derivatives starting from 5-fluoro-2-methoxybenzaldehyde (12a ) . The steps include:

-

Wittig Reaction : Conversion of 12a to an alkene (12b ) using methyltriphenylphosphonium bromide.

-

Bromofluorination : Addition of NBS/Et₃N·3HF to the alkene to form a bromofluorinated intermediate (12c ), followed by elimination to yield a vinyl fluoride (12d ).

-

Cyclopropanation : Reaction of 12d with ethyl diazoacetate to form the cyclopropanecarboxylate 12e , which is then reduced to the alcohol derivative.

Table 1: Cyclopropanation Reaction Conditions

| Reagent/Step | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl diazoacetate | Cu(acac)₂, 0°C–rt, 3–24 h | ~70% | |

| NBS/Et₃N·3HF | Bromofluorination, rt | High | |

| DIBAL-H | Reduction of ester to alcohol | Good |

Grignard Reactions

Another pathway involves Grignard reagents to assemble the cyclopropane-alcohol skeleton. For example, magnesium turnings and I₂ are used to form a Grignard reagent, which reacts with cyclopropyl methyl ketone to yield substituted cyclopropyl alcohols .

Table 2: Grignard Reaction Protocol

| Step | Reagents/Conditions | Time | Reference |

|---|---|---|---|

| Grignard formation | Mg turnings, I₂, Et₂O, rt | 3 h | |

| Ketone addition | Cyclopropyl methyl ketone, 0°C–rt | 2 h | |

| Workup | NH₄Cl, Et₂O extraction | – |

Cyclopropanation Mechanism

The cyclopropanation via ethyl diazoacetate proceeds through a concerted mechanism involving carbene transfer to the alkene. This step is critical for forming the strained cyclopropane ring. Computational studies on similar systems (e.g., Li/Mg carbenoid reactions) suggest that the transition state involves simultaneous C–C bond formation, with minimal intermediates due to the high bond strain .

Stability and Reactivity

The cyclopropane ring’s reactivity is influenced by the electron-withdrawing fluorine and methoxy groups on the aromatic ring. These substituents stabilize the ring through conjugation, reducing ring-opening tendencies compared to unsubstituted cyclopropanes.

Functional Group Transformations

The hydroxyl group in the ethanol moiety can undergo further reactions, such as:

-

Oxidation : Conversion to a ketone using oxidizing agents (e.g., MnO₂).

-

Protection/Deprotection : Silylation or acetylation to stabilize the alcohol during subsequent reactions.

-

Nucleophilic Substitution : Reaction with alkylating agents or acylating agents to form ethers or esters.

Characterization Data

Spectral and analytical data are critical for confirming the structure. For example:

-

¹H NMR : Signals for the cyclopropane protons (δ ~1.25–1.45 ppm) and aromatic protons (δ ~6.75–7.92 ppm) .

-

MS : Molecular ion peaks (e.g., m/z 243.0823 [M+H]⁺ for related compounds) .

Table 3: Spectral Data for Related Compounds

| Parameter | Value (ppm) | Reference |

|---|---|---|

| Cyclopropane CH | 1.25–1.45 | |

| Aromatic protons | 6.75–7.92 | |

| Methoxy group | ~3.86 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that fluorinated derivatives of cyclopropylmethylamines exhibit improved potency and selectivity for these receptors compared to non-fluorinated analogs . This makes them promising candidates for developing new treatments for psychiatric disorders such as depression and anxiety.

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the cyclopropyl and aromatic substituents can significantly influence the pharmacological properties of the compound. For instance, introducing different halogen substituents at specific positions on the phenyl ring has been linked to enhanced receptor selectivity and potency . This insight is crucial for designing new drugs with optimized therapeutic profiles.

Enzyme Interaction Studies

The compound is also valuable in studying enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate how it interacts with various biological targets, which can lead to a better understanding of drug metabolism and efficacy.

Case Study 1: Development of 5-HT2C Agonists

A series of fluorinated cyclopropane derivatives were synthesized based on 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol. These compounds demonstrated significant agonistic activity at the 5-HT2C receptor with favorable selectivity over other serotonin receptors (5-HT2A and 5-HT2B). For example, one derivative exhibited an EC50 value of 4.7 nM at the 5-HT2C receptor . This study emphasizes the potential of such compounds in treating conditions related to serotonin dysregulation.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol has led to improved yields and purity through advanced techniques such as continuous flow reactors and high-throughput screening methods. These advancements are critical for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s closest analogs are 1-cyclopropyl-1-(substituted phenyl)ethanol derivatives. Key structural differences lie in the substituents on the phenyl ring, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Note: The physical state of the target compound is inferred from analogs in –2, which are predominantly oils.

Electronic and Steric Effects

- Fluorine Substituent: The 5-fluoro group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges in intermediates and enhance metabolic resistance compared to non-fluorinated analogs (e.g., 1c in Table 1) .

- Comparison with Alkyl-Substituted Analogs : Compounds with alkyl groups (e.g., 1d in Table 1) exhibit higher yields (86%) due to reduced steric and electronic complexity compared to the target compound’s mixed substituents .

NMR Spectral Analysis

While specific NMR data for the target compound is unavailable, analogs in –2 demonstrate predictable shifts:

- 1H NMR : Protons near electron-withdrawing groups (e.g., F) resonate downfield. For example, in 1c (2-methoxyphenyl analog), the ortho-protons to OMe appear at δ ~6.8–7.2 ppm . The 5-fluoro group in the target compound would further deshield adjacent protons, likely shifting them to δ >7.5 ppm.

- 13C NMR: The cyclopropyl carbons typically resonate at δ 8–12 ppm, while the quaternary carbon bearing the phenyl and ethanol groups appears at δ ~75–85 ppm .

Biological Activity

1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique molecular structure, characterized by a cyclopropyl group and specific substituents on the phenyl ring, enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol is , with a molecular weight of approximately 170.181 g/mol. The presence of the fluorine atom increases reactivity, while the methoxy group improves solubility and stability in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity, leading to modulation of enzyme activity or receptor interactions, which is critical for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 5.6 µM |

| Staphylococcus aureus | 3.2 µM |

| Escherichia coli | 4.0 µM |

| Bacillus subtilis | 6.8 µM |

These values suggest that the compound may be as potent as traditional antibiotics like kanamycin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and cell cycle arrest at the S/G2 phase. This suggests that it may serve as a scaffold for developing novel anticancer agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of fluorinated compounds revealed that 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol exhibited a notable reduction in bacterial growth in vitro, particularly against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In another investigation focusing on the cytotoxic effects of similar compounds, it was found that derivatives containing fluorine atoms significantly increased anticancer activity compared to their non-fluorinated counterparts. This reinforces the hypothesis that the unique structure of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol could enhance its therapeutic efficacy against cancer .

Comparison with Related Compounds

The biological activity of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol | Moderate | Low |

| 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol | High | Moderate |

| 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol | High | High |

This table illustrates the superior biological activities associated with the compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.